2-(4-nitrophenyl)-1-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione
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Overview
Description
2-(4-nitrophenyl)-1-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a heterocyclic compound that features a quinazoline core structure
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.
Mode of Action
It’s known that nitrophenol derivatives can undergo redox reactions . In these reactions, Fe3+ ions are reduced by N2H4 and self-oxidized to produce H+ ions and N2. Subsequently, H+ ions and Fe3+ ions reduce aromatic nitro groups into corresponding amino groups .
Biochemical Pathways
Similar compounds have been shown to be involved in the catalytic reduction of nitrophenols . This suggests that this compound might also interact with similar biochemical pathways.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . This suggests that this compound might also have similar effects.
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-1-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves the condensation of 4-nitrobenzaldehyde with 2-aminobenzophenone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then treated with a thiolating agent like Lawesson’s reagent or phosphorus pentasulfide to yield the desired thione compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-1-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-(4-nitrophenyl)-1-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-nitrophenyl)-1-phenylquinazoline-4(1H)-thione
- 2-(4-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-one
Uniqueness
2-(4-nitrophenyl)-1-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is unique due to the presence of both the nitrophenyl and tetrahydroquinazoline moieties, which confer distinct chemical and biological properties. Its thione functionality also differentiates it from similar compounds, potentially enhancing its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-(4-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-23(25)16-12-10-14(11-13-16)19-21-20(26)17-8-4-5-9-18(17)22(19)15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYCFOKJGDGKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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